2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Description
This compound belongs to the class of 1H-imidazole derivatives, characterized by a five-membered aromatic ring with two nitrogen atoms. Key structural features include:
- Cyclopentylsulfanyl group at position 2: Introduces steric bulk and moderate lipophilicity.
- 4-Methoxyphenyl at position 5: Provides electron-donating properties via the methoxy group.
- 4-Trifluoromethoxyphenyl at position 1: Contains a strong electron-withdrawing trifluoromethoxy group, enhancing metabolic stability and influencing binding interactions.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2S/c1-28-17-10-6-15(7-11-17)20-14-26-21(30-19-4-2-3-5-19)27(20)16-8-12-18(13-9-16)29-22(23,24)25/h6-14,19H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOMBXZOFVNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 393.42 g/mol
The presence of various functional groups, such as trifluoromethoxy and methoxyphenyl, contributes to its unique pharmacological profile.
Antimicrobial Activity
Research has indicated that imidazole derivatives often exhibit antimicrobial properties. For instance, compounds related to imidazole have been tested against various pathogens. In a study evaluating the antimicrobial efficacy of similar compounds, it was found that certain imidazole derivatives effectively inhibited bacterial growth, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Imidazole derivatives like the one have shown potential anti-inflammatory effects. A study focusing on related compounds demonstrated significant inhibition of inflammatory markers in vitro. The mechanism often involves the modulation of cytokine release and inhibition of inflammatory pathways, indicating that this compound could be beneficial in treating inflammatory diseases .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Research on imidazole derivatives has revealed their ability to act as neuropeptide Y (NPY) receptor antagonists, which can help in managing obesity and metabolic disorders by reducing food intake stimulated by NPY . This mechanism could be relevant for the development of obesity treatments.
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This suggests that the compound may hold promise as an anticancer agent.
Study 1: Antimicrobial Evaluation
In a comparative study, several imidazole derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics . This reinforces the potential use of this compound in treating bacterial infections.
Study 2: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of a series of imidazole compounds in a murine model of inflammation. The results showed that these compounds significantly reduced paw edema and pro-inflammatory cytokine levels, suggesting a robust anti-inflammatory profile .
Study 3: Neuropharmacological Studies
In another study focused on neuropeptide Y receptor antagonism, an imidazole derivative was shown to effectively reduce food intake in animal models. The compound's ability to selectively target Y5 receptors highlights its potential as a therapeutic agent for obesity management .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent.
Material Science Applications
Photolithography
In the field of material sciences, derivatives of imidazole compounds are being explored as materials for photolithography processes. The compound can serve as a photoresist material due to its favorable chemical properties, including thermal stability and sensitivity to light, which are essential for creating fine patterns on substrates used in semiconductor manufacturing .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) explored the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 12 µM, indicating significant potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Testing
In a separate study by Johnson et al. (2021), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for S. aureus, demonstrating promising antimicrobial activity that warrants further investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
